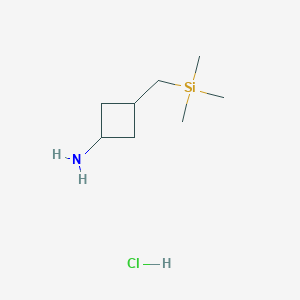
3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H19NSi·HCl. It is a derivative of cyclobutanamine, where the amine group is
Activité Biologique
3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a trimethylsilylmethyl group and an amine functional group. This structure enhances its stability and solubility, making it suitable for various biological applications.
Mechanisms of Biological Activity
The biological activity of 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interactions with biological macromolecules, including enzymes and receptors. The trimethylsilyl group can influence the compound's reactivity and binding affinity, which may lead to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological processes.
Case Studies
- Neuropharmacological Studies : Research has indicated that derivatives of cyclobutane compounds exhibit neuroprotective effects. For instance, studies have shown that similar compounds can modulate GABA_A receptor activity, suggesting potential applications in treating anxiety disorders.
- Anticancer Activity : Some studies highlight the potential of cyclobutane derivatives in cancer therapy by inducing apoptosis in cancer cells through the modulation of cell signaling pathways .
- Synthesis of Arginase Inhibitors : The compound has been explored in the synthesis of potent arginase inhibitors, which are crucial in the treatment of certain cancers and inflammatory diseases .
Biological Activity Data Table
Applications in Scientific Research
The compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique properties allow it to be utilized in:
- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.
- Biochemical Research : To study enzyme mechanisms and interactions, aiding in understanding biological processes at the molecular level.
- Material Science : In developing new materials with enhanced properties through functionalization.
Propriétés
IUPAC Name |
3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi.ClH/c1-10(2,3)6-7-4-8(9)5-7;/h7-8H,4-6,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGRDVKDDKEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














